
1-(3-Fluorophenoxy)propan-2-ol
Overview
Description
1-(3-Fluorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Fluorophenoxy)propan-2-ol typically involves the reaction of 3-fluorophenol with epichlorohydrin in the presence of a base, followed by the reduction of the resulting epoxide . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons, typically using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluorophenoxy)propan-2-ol is utilized in various fields of scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions involving fluorinated compounds.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Fluorophenoxy)propan-2-ol can be compared with similar compounds such as:
Fluconazole: A widely used antifungal drug with a similar fluorophenoxy structure.
1-(4-Fluorophenoxy)propan-2-ol: A structural isomer with the fluorine atom in a different position, leading to different chemical and biological properties.
1-(3-Chlorophenoxy)propan-2-ol: A compound with a chlorine atom instead of fluorine, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3-Fluorophenoxy)propan-2-ol is a chemical compound that exhibits significant biological activity, particularly in the context of biochemistry and medicinal chemistry. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by its ability to interact with various biomolecules, including enzymes and proteins. Its structural features allow it to participate in several biochemical reactions:
- Interactions with Enzymes : This compound has been shown to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme's nature.
- Proteomics Research : Due to its binding capabilities, it is utilized in proteomics studies to identify protein interactions and functions.
Cellular Effects
The compound influences a range of cellular processes:
- Cell Signaling Pathways : Studies indicate that this compound can affect signaling pathways that regulate cell growth and differentiation. For instance, it has been linked to the induction of apoptosis in cancer cells, suggesting potential anticancer properties.
- Gene Expression : It has been observed to alter gene expression patterns, which may contribute to its effects on cellular metabolism and proliferation.
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound involve:
- Binding Interactions : The compound binds to specific sites on proteins, leading to conformational changes that affect their activity. This includes binding at active sites or allosteric sites of enzymes.
- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which play a crucial role in its pharmacokinetics and potential toxicity profiles.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, the compound may exert beneficial effects, such as promoting cell survival or enhancing metabolic functions.
- High Doses : Conversely, higher doses can lead to toxicity and adverse effects, emphasizing the importance of dosage optimization in therapeutic contexts.
Transport and Distribution
The efficacy of this compound is also influenced by its transport within biological systems:
- Cellular Uptake : The compound can be transported across cell membranes via specific transporters or through passive diffusion due to its lipophilicity enhanced by the fluorinated phenoxy group.
- Subcellular Localization : Its localization within cellular compartments is critical for its activity, as it may need to reach specific organelles to exert its effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Key Studies
Properties
IUPAC Name |
1-(3-fluorophenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFMJYKQHJPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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